

A Technical Guide to the Physicochemical Properties of (Z-Cys-OH)₂

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (Z-Cys-OH)₂

Cat. No.: B7829379

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z-Cys-OH)₂, also known as N,N'-dicarbobenzoxy-L-cystine, is a protected derivative of the amino acid L-cystine. The benzyloxycarbonyl (Z) group serves as a crucial protecting group for the amine functionalities, preventing unwanted side reactions during peptide synthesis. This compound is a key building block in the solid-phase and solution-phase synthesis of cysteine-containing peptides and proteins. A thorough understanding of its physicochemical properties is essential for its effective handling, storage, and application in synthetic and pharmaceutical chemistry. This guide provides a comprehensive overview of the core physicochemical characteristics of **(Z-Cys-OH)₂**, detailed experimental methodologies, and relevant biological context.

Physicochemical Properties

The key physicochemical properties of **(Z-Cys-OH)₂** are summarized in the tables below. These values are critical for predicting the behavior of the compound in various experimental conditions, from reaction work-ups to purification and formulation.

General Properties

Property	Value	Source
Chemical Name	N,N'-dicarbobenzoxy-L-cystine	[1]
Synonyms	(Z-Cys-OH) ₂ , Di-Z-L-Cystine, (Cbz-Cys-OH) ₂	[1][2]
CAS Number	6968-11-2	[1][2]
Molecular Formula	C ₂₂ H ₂₄ N ₂ O ₈ S ₂	[3]
Molecular Weight	508.57 g/mol	[3]
Appearance	White to off-white crystalline powder	-

Structural and Spectroscopic Data

Property	Value	Source
Canonical SMILES	<chem>C1=CC=C(C=C1)COC(=O)NC(CSSCC(C(=O)O)NC(=O)OCC2=CC=CC=C2)C(=O)O</chem>	[1]
InChI Key	PTRQEEVKHMDMCF-ROUUACIJSA-N	[1]
¹ H NMR	Spectra available in databases	[3]
¹³ C NMR	Spectra available in databases	[3]
IR Spectroscopy	Spectra available in databases	[3]
Mass Spectrometry	Spectra available in databases	[3]

Physicochemical Parameters

Property	Value	Source
Melting Point	119 °C	[4]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Insoluble in water.	[5]
Optical Rotation ([α] _D)	-91° (c=8.8 in acetic acid)	[4]
pKa	Not readily available for the N-protected form. For the parent L-cystine, the pKa values for the two carboxylic acid groups are approximately 1.65 and 2.26, and for the two amino groups are 7.85 and 8.71. The presence of the Z-protecting group is expected to alter these values.	[6][7]

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of **(Z-Cys-OH)₂** are crucial for its successful application. The following sections provide generalized methodologies based on standard peptide chemistry techniques.

Synthesis of (Z-Cys-OH)₂

The synthesis of **(Z-Cys-OH)₂** typically involves the reaction of L-cystine with benzyl chloroformate (Cbz-Cl or Z-Cl) under basic conditions. This reaction, known as the Schotten-Baumann reaction, protects the amino groups of L-cystine.

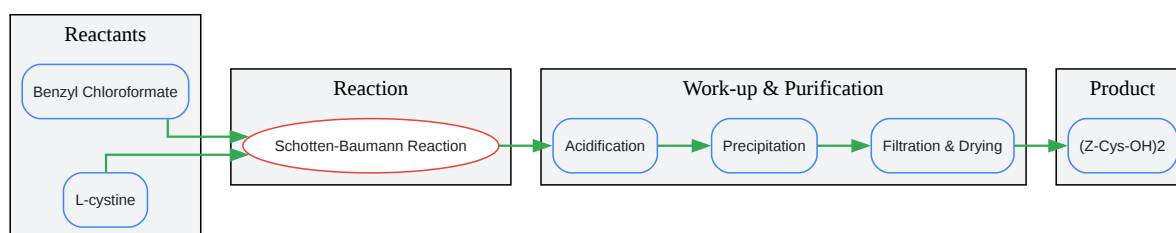
Materials:

- L-cystine
- Benzyl chloroformate (Cbz-Cl)

- Sodium hydroxide (NaOH) or other suitable base
- Dioxane or another suitable organic solvent
- Hydrochloric acid (HCl) for acidification
- Ethyl acetate for extraction
- Anhydrous sodium sulfate for drying

Procedure:

- Dissolve L-cystine in an aqueous solution of sodium hydroxide.
- Cool the solution in an ice bath.
- Simultaneously, add benzyl chloroformate and a solution of sodium hydroxide dropwise to the L-cystine solution while maintaining a basic pH and low temperature.
- Stir the reaction mixture vigorously for several hours at room temperature.
- After the reaction is complete, wash the aqueous layer with an organic solvent like ether to remove any unreacted benzyl chloroformate.
- Acidify the aqueous layer with dilute hydrochloric acid to precipitate the product.
- Collect the precipitate by filtration, wash with cold water, and dry under vacuum.



[Click to download full resolution via product page](#)

General workflow for the synthesis of **(Z-Cys-OH)₂**.

Purification of **(Z-Cys-OH)₂**

The crude **(Z-Cys-OH)₂** is typically purified by recrystallization to obtain a high-purity product suitable for peptide synthesis.

Materials:

- Crude **(Z-Cys-OH)₂**
- Suitable solvent system for recrystallization (e.g., ethanol/water, ethyl acetate/hexane)

Procedure:

- Dissolve the crude product in a minimum amount of a hot solvent in which it is soluble.
- If necessary, filter the hot solution to remove any insoluble impurities.
- Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
- Collect the crystals by filtration.
- Wash the crystals with a small amount of cold solvent.
- Dry the purified crystals under vacuum.

Analytical Methods

The purity and identity of **(Z-Cys-OH)₂** are confirmed using various analytical techniques.

High-Performance Liquid Chromatography (HPLC):

- Column: C18 reverse-phase column.
- Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA).

- Detection: UV detection at 220 nm and 254 nm.
- Expected Outcome: A single major peak indicating the purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: To confirm the presence of the benzyloxycarbonyl (Z) group (aromatic protons and benzylic CH_2) and the cystine backbone protons.
- ^{13}C NMR: To confirm the carbon skeleton of the molecule.
- Solvent: Deuterated chloroform (CDCl_3) or dimethyl sulfoxide (DMSO-d_6).

Mass Spectrometry (MS):

- Technique: Electrospray ionization (ESI) is commonly used.
- Expected Outcome: The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight of **(Z-Cys-OH) $_2$** .

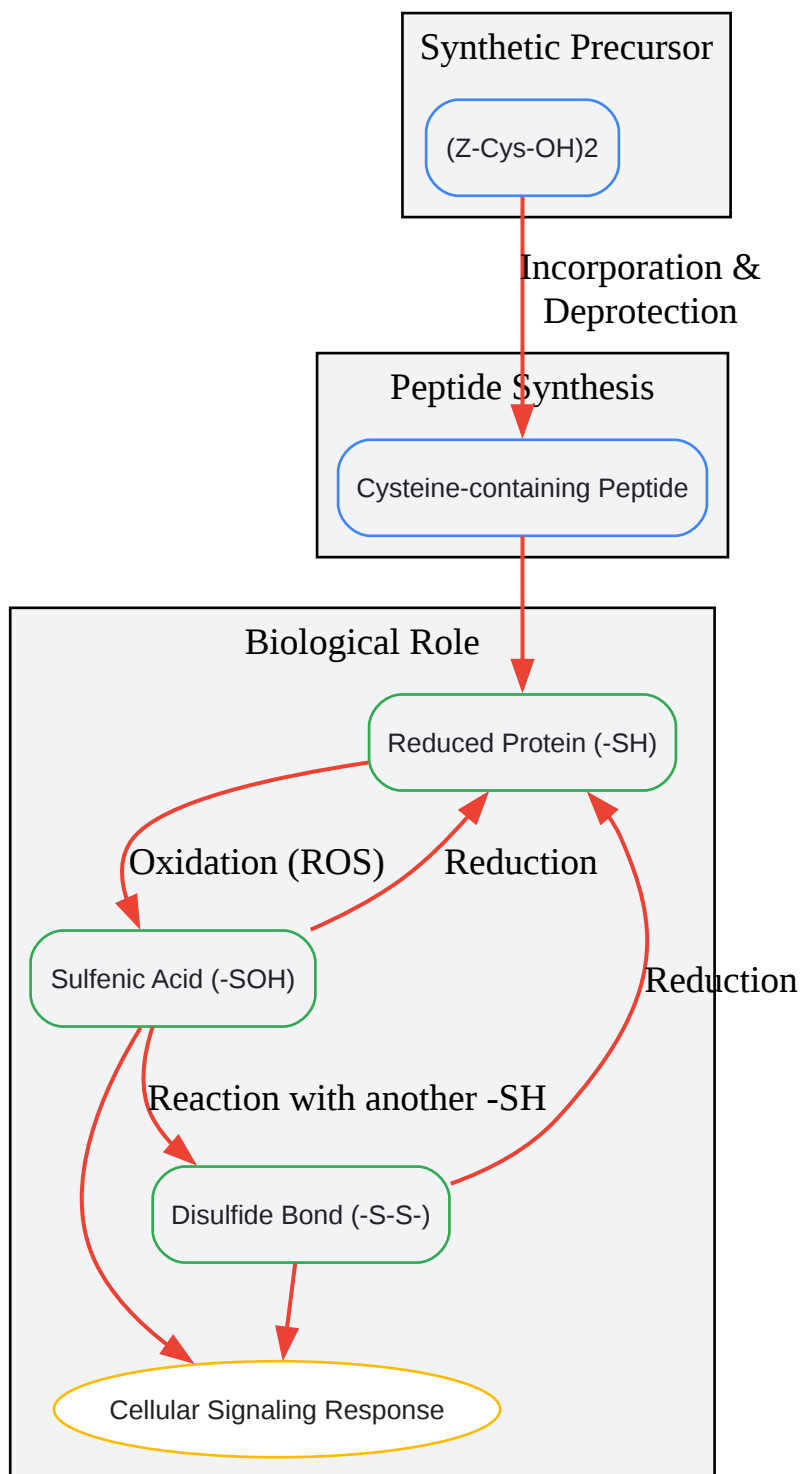
Biological Context and Role in Signaling

(Z-Cys-OH) $_2$ itself is not known to be directly involved in biological signaling pathways. The benzyloxycarbonyl (Z) groups are protecting groups that render the molecule biologically inactive in its protected form. The primary role of **(Z-Cys-OH) $_2$** is as a synthetic intermediate for the incorporation of L-cystine into peptides.

Once incorporated into a peptide and deprotected (typically by hydrogenolysis), the resulting cysteine residues can play a critical role in the structure and function of the peptide or protein. The thiol groups of cysteine are highly reactive and are central to many biological processes, including:

- Disulfide Bond Formation: The oxidation of two thiol groups forms a disulfide bond, which is crucial for stabilizing the tertiary and quaternary structures of many proteins.
- Enzyme Catalysis: The thiol group can act as a potent nucleophile in the active sites of enzymes such as cysteine proteases.

- Redox Signaling: Cysteine residues can undergo reversible oxidation-reduction reactions, acting as molecular switches in response to cellular redox state changes. This is a key mechanism in cellular signaling, where reactive oxygen species (ROS) can modify cysteine thiols to alter protein function.



[Click to download full resolution via product page](#)

Role of **(Z-Cys-OH)₂** as a precursor for cysteine in peptides involved in redox signaling.

Conclusion

(Z-Cys-OH)₂ is a fundamental reagent in peptide chemistry, enabling the controlled synthesis of complex cysteine-containing molecules. Its well-defined physicochemical properties, including its solubility, melting point, and optical rotation, are critical for its effective use. While not biologically active itself, it serves as an essential precursor to introduce cysteine residues that are vital for the structure, function, and regulation of peptides and proteins involved in a myriad of biological processes, including critical cellular signaling pathways. This guide provides the foundational knowledge required by researchers and developers to confidently utilize this important synthetic building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (Z-L-Cys-OH)₂ - Creative Peptides [creative-peptides.com]
- 2. peptide.com [peptide.com]
- 3. N,N'-Dicarbobenzyloxy-L-cystine | C₂₂H₂₄N₂O₈S₂ | CID 95142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cystine [drugfuture.com]
- 7. (-)-Cystine | C₆H₁₂N₂O₄S₂ | CID 67678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to the Physicochemical Properties of (Z-Cys-OH)₂]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7829379#physicochemical-properties-of-z-cys-oh-2>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com